Tris(trimethylsilyl)silane

Catalog No.
S1491001
CAS No.
1873-77-4
M.F
C9H27Si4
M. Wt
248.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trimethylsilyl)silane

CAS Number

1873-77-4

Product Name

Tris(trimethylsilyl)silane

IUPAC Name

bis(trimethylsilyl)silyl-trimethylsilane

Molecular Formula

C9H27Si4

Molecular Weight

248.66 g/mol

InChI

InChI=1S/C9H28Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3

InChI Key

SCHZCUMIENIQMY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C

Synonyms

1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane;

Canonical SMILES

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C

Molecular Structure Analysis

The key feature of TTMSS is its central silicon atom bonded to three bulky trimethylsilyl groups ((Me₃Si)₃) and a single hydrogen atom (Si-H). The bulky trimethylsilyl groups contribute to a steric hindrance effect, weakening the Si-H bond compared to other hydrosilanes. This weak bond (bond dissociation energy ~84 kcal/mol) makes TTMSS a good hydrogen atom donor [, ].


Chemical Reactions Analysis

Synthesis

TTMSS can be synthesized through two main routes:

  • Protonation of tris(trimethylsilyl)silyl lithium: This method involves reacting tetrakis(trimethylsilyl)silane with methyllithium (MeLi) followed by protonation with hydrochloric acid (HCl) [].

(Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si(Me₃Si)₃SiLi + HCl → (Me₃Si)₃SiH + LiCl

  • Direct reaction: An alternative method involves reacting trimethylsilyl chloride (Me₃SiCl) and trichlorosilane (HSiCl₃) in the presence of lithium (Li) []. However, this method offers lower yield.

Me₃SiCl + HSiCl₃ + 6 Li → (Me₃Si)₃SiH + 6 LiCl

Other relevant reactions

TTMSS is primarily used as a source of hydride (H⁻) in various organic synthesis reactions, including:

  • Hydrosilylation: TTMSS reacts with unsaturated carbon-carbon bonds (C=C) to form saturated Si-C bonds [].
  • Radical reactions: TTMSS can act as a hydrogen atom donor in radical reactions, replacing halogen atoms (X) with hydrogen in molecules like R-X (R = organic group) [].
  • Reduction of functional groups: TTMSS can reduce various functional groups, such as acid chlorides (RCOCl) to aldehydes (RCHO) [].

Physical And Chemical Properties Analysis

  • Melting point: Not available
  • Boiling point: 82–84 °C (180–183 °F; 355–357 K) at 12 Torr []
  • Density: 0.806 g/cm³ []
  • Solubility: Soluble in organic solvents like hexane and toluene []
  • Stability: Relatively stable under dry conditions but can decompose in the presence of moisture or air [].

TTMSS functions as a reducing agent by readily cleaving its weak Si-H bond. The hydride ion (H⁻) from the Si-H bond acts as the nucleophile, attacking the target molecule in various reactions [].

TTMSS is flammable and can irritate skin and eyes. It is essential to handle it with proper ventilation and personal protective equipment like gloves and goggles [].

Tris(trimethylsilyl)silane, also known as TTMS, is a colorless liquid classified as a hydrosilane due to the presence of an Si-H bond. This specific bond is noteworthy for its weakness, with a dissociation energy estimated at 84 kcal/mol, compared to 94 kcal/mol for the Si-H bond in trimethylsilane . This weak bond makes TTMS a valuable reagent in various scientific research applications:

Reducing Agent

TTMS's primary application lies in its ability to act as a reducing agent. Due to the weak Si-H bond, it readily donates a hydrogen atom to various functional groups, converting them to their reduced forms. This characteristic makes TTMS a valuable alternative to other reducing agents like tributyltin hydride, which are often toxic and challenging to separate from non-polar reaction products .

Here are some specific examples of TTMS's role as a reducing agent:

  • Reductions of carbon-halogen bonds: TTMS can effectively cleave carbon-halogen (C-X) bonds, converting them to C-H bonds. This is particularly useful in organic synthesis, allowing researchers to introduce specific functionalities into molecules .
  • Reductions of acid chlorides: TTMS can convert acid chlorides (R-COCl) to their corresponding alcohols (R-CH2OH). This reaction plays a crucial role in the synthesis of various organic compounds .
  • Hydrosilylation reactions: TTMS can participate in hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) adds across an unsaturated carbon-carbon double bond (C=C). This reaction is valuable for introducing silicon-containing functionalities into organic molecules .

Radical Precursor

TTMS can serve as a precursor for radical species through the homolytic cleavage of its Si-H bond. These radicals can then participate in various organic reactions, such as polymerizations and chain-transfer reactions .

Ligand Design

The removal of the hydrogen atom from TTMS results in the formation of the "hypersilyl" anion, (Me3Si)3Si-. This negatively charged species can act as a ligand, coordinating with various transition metals. Studying these complexes can provide valuable insights into the bonding properties of silicon-based ligands .

UNII

NN5K4PS2OA

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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